AUrumpharma u46854

Descripción

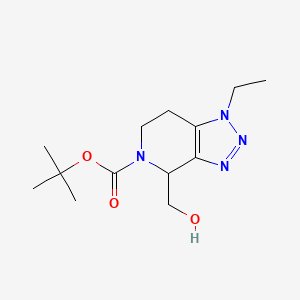

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 1-ethyl-4-(hydroxymethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-5-17-9-6-7-16(12(19)20-13(2,3)4)10(8-18)11(9)14-15-17/h10,18H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQWHQLQVUPDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(N(CC2)C(=O)OC(C)(C)C)CO)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Aurumpharma U46854

Retrosynthetic Analysis and Strategic Disconnections of AUrumpharma u46854

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a molecule with the complexity of this compound, this approach is crucial for identifying key bond disconnections and strategic intermediates. The core strategy revolves around simplifying the complex core by disconnecting key functional groups and stereocenters in a logical manner.

A primary disconnection strategy for this compound often targets the amide and ether linkages, which can be retrosynthetically cleaved to reveal a carboxylic acid derivative and an amine, as well as an alcohol and an alkyl halide, respectively. Further analysis of the carbocyclic core often leads to disconnections that simplify the stereochemistry, for instance, through the use of a Diels-Alder reaction to form the six-membered ring. This approach allows for the controlled installation of multiple stereocenters in a single step.

Key strategic disconnections for this compound can be summarized as follows:

Amide bond disconnection: This reveals a key amine intermediate and a carboxylic acid derivative.

Ether bond disconnection: Simplifies the structure to an alcohol and a suitable electrophile.

Cyclohexene ring disconnection: A retro-Diels-Alder reaction can simplify the core to a diene and a dienophile, which are often simpler and more readily available.

These disconnections guide the forward synthesis, providing a roadmap for the construction of this complex molecule.

Development and Optimization of Synthetic Pathways for this compound

The development of a viable synthetic pathway for this compound has been an area of intensive research, focusing on improving efficiency, reducing costs, and increasing sustainability.

Multi-Step Synthesis Approaches and Their Challenges

Early synthetic routes to this compound were characterized by their length and reliance on expensive or hazardous reagents. A common starting material in many initial approaches was shikimic acid, a naturally occurring compound. While this precursor contains the correct stereochemistry for some of the chiral centers in this compound, its availability can be limited and its price volatile.

Table 1: Comparison of Early vs. Optimized Synthetic Routes for this compound

| Parameter | Early Routes (e.g., from Shikimic Acid) | Optimized Routes (e.g., from Diethyl D-tartrate) |

| Starting Material | Shikimic Acid | Diethyl D-tartrate |

| Number of Steps | 10-12 steps | 8-10 steps |

| Overall Yield | ~15-20% | ~30-40% |

| Key Challenges | Availability and cost of starting material, use of hazardous reagents (e.g., azides). | Control of stereochemistry, scalability. |

The challenges associated with these multi-step syntheses include:

Use of hazardous reagents: Early syntheses often employed reagents such as azides, which are explosive and require special handling protocols.

Purification difficulties: The presence of multiple intermediates and byproducts necessitates complex and costly purification procedures.

Application of Green Chemistry Principles in this compound Synthesis

In response to the challenges of early synthetic routes, significant efforts have been directed towards developing greener and more sustainable methods for producing this compound. Green chemistry principles focus on minimizing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry innovations in the synthesis of this compound include:

Catalytic reactions: The use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste and often leads to higher selectivity. For example, the use of transition metal catalysts for C-C and C-N bond formation.

Atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of safer solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids.

Biocatalysis: The use of enzymes to catalyze specific reactions with high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Exploration of Solid-Phase Synthesis and Combinatorial Methodologies for this compound Analogues

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds, or analogues, of this compound. These analogues are crucial for structure-activity relationship (SAR) studies, which help in identifying compounds with improved properties.

In solid-phase synthesis, the starting material is attached to a solid support (a resin), and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away. This methodology has been applied to generate a variety of this compound analogues by modifying the side chains attached to the core structure.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to generate a large number of different molecules. This approach allows for the rapid exploration of the chemical space around the this compound scaffold.

Methodologies for the Characterization of Synthetic Intermediates and Final Product this compound

The characterization of synthetic intermediates and the final this compound product is essential to confirm the structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. | Connectivity of atoms, stereochemistry. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | Molecular formula, fragmentation patterns. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Presence of C=O, N-H, O-H bonds, etc. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | Percentage of the desired compound in a sample. |

| X-ray Crystallography | To determine the three-dimensional structure of the molecule in the solid state. | Absolute stereochemistry, bond lengths, and angles. |

These techniques, used in concert, provide a comprehensive picture of the synthesized molecules, ensuring the identity and purity of this compound and its intermediates.

Theoretical and Computational Investigations of Aurumpharma U46854

Quantum Chemical Calculations on AUrumpharma u46854

Quantum chemical calculations provide a microscopic view of the electronic behavior and energetic properties of a molecule. For this compound, these calculations are instrumental in understanding its intrinsic reactivity and stability.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound has been investigated using Density Functional Theory (DFT) methods. These calculations reveal the distribution of electrons within the molecule and identify the key orbitals involved in potential chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary participants in electron donation and acceptance, respectively.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reaction.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.24 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 4.66 |

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various shapes, or conformations, due to the rotation around its single bonds. A comprehensive conformational analysis of this compound has been performed to identify its most stable conformations and to map the potential energy surface. By systematically rotating key dihedral angles and calculating the corresponding energies, a landscape of energetic peaks and valleys is generated.

The results indicate the presence of several low-energy conformers. The global minimum represents the most stable and, therefore, the most populated conformation at equilibrium. Other local minima represent less stable, but still potentially accessible, conformations. The energy barriers between these conformers determine the flexibility of the molecule.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| Global Minimum | 0.00 | 178.5 |

| Local Minimum A | 1.35 | -65.2 |

| Local Minimum B | 2.10 | 70.3 |

| Transition State 1 | 4.88 | 120.1 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound in Various Environments

To understand how this compound behaves in a more realistic, dynamic setting, molecular dynamics (MD) simulations have been conducted. These simulations model the movement of every atom in the molecule over time, taking into account interactions with its surroundings. Simulations were run in an aqueous solution and a lipid bilayer environment to mimic physiological conditions.

In the aqueous environment, the simulations show how water molecules arrange themselves around this compound and form hydrogen bonds. This provides insight into its solubility and the hydration shell structure. In the lipid bilayer simulation, the molecule's interaction with the hydrophobic and hydrophilic regions of the membrane is observed, which is critical for understanding its potential to cross cell membranes. Key metrics such as the root-mean-square deviation (RMSD) and radial distribution functions (RDFs) are analyzed to quantify the molecule's stability and interactions.

In Silico Screening and Rational Ligand Design Principles for this compound Analogues

Building upon the foundational knowledge of this compound's structure and properties, computational methods can be used to design new, related molecules, or analogues, with potentially enhanced properties. This process, known as in silico screening and rational ligand design, involves making targeted modifications to the parent structure and predicting the effect of these changes.

For this compound, several principles for analogue design have been established. These principles are derived from an analysis of its structure-activity relationship, guided by the computational findings. For instance, modifications that alter the electronic properties, such as the HOMO-LUMO gap, or that improve its interaction with a specific biological target are prioritized. Virtual libraries of analogues can be rapidly screened for desired characteristics before undertaking their actual synthesis, thereby streamlining the discovery process.

Molecular Level Interaction Studies of Aurumpharma U46854 in Vitro

Spectroscopic Analysis of AUrumpharma u46854 Binding Interactions (e.g., Fluorescence, UV-Vis, Circular Dichroism, NMR)

No data available.

Biophysical Characterization of this compound Interactions: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

No data available.

Enzyme Kinetics and Detailed Mechanism of Inhibition Studies of this compound

No data available.

Cellular and Subcellular Pharmacological Characterization of Aurumpharma U46854 in Vitro

Receptor Binding Assays for AUrumpharma u46854 Utilizing Radioligand and Fluorescent Probes

Currently, there is no publicly available scientific literature detailing receptor binding assays conducted specifically with this compound. Receptor binding assays are a crucial first step in characterizing the pharmacological profile of a new chemical entity. These assays, which can utilize either radioligands or fluorescent probes, are designed to determine the affinity and selectivity of a compound for various receptors. slideshare.netceltarys.com

Radioligand binding assays are a traditional and powerful tool for quantifying the interaction between a ligand and a receptor. sygnaturediscovery.com They involve the use of a radioactively labeled compound (the radioligand) that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound (in this hypothetical case, this compound), researchers can determine the binding affinity of the new compound. sygnaturediscovery.com

Fluorescent probes offer an alternative to radioligands and are increasingly popular due to safety and logistical advantages. celtarys.comnih.gov These assays can provide real-time data on ligand-receptor interactions. celtarys.com

Hypothetical Data Table for Receptor Binding of this compound:

| Receptor Target | Radioligand Used | Fluorescent Probe Used | Kᵢ (nM) for this compound |

| Hypothetical Receptor A | [³H]-Ligand X | Fluoro-Probe Y | Data Not Available |

| Hypothetical Receptor B | [¹²⁵I]-Ligand Z | Fluoro-Probe W | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is available.

In Vitro Cellular Target Engagement Studies of this compound

Direct evidence of this compound engaging with its intended cellular target in a physiological context is not documented in the accessible scientific literature. In vitro target engagement studies are essential to confirm that a compound not only binds to its purified receptor but also interacts with it within the complex environment of a living cell. pelagobio.com Techniques such as the Cellular Thermal Shift Assay (CETSA) are often employed for this purpose. pelagobio.com CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement within intact cells. pelagobio.com

Hypothetical Data Table for In Vitro Target Engagement of this compound:

| Cell Line | Target Protein | Assay Method | Observed Target Stabilization |

| Model Cell Line 1 | Hypothetical Protein Alpha | CETSA | Data Not Available |

| Model Cell Line 2 | Hypothetical Protein Beta | NanoBRET | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is available.

Perturbation of Specific Biochemical Pathways in Model Cell Systems by this compound

The effect of this compound on specific biochemical pathways remains uncharacterized in published research. The perturbation of biochemical pathways is a downstream consequence of a compound's interaction with its cellular target(s). plos.org Analyzing these perturbations, for instance through metabolomics or transcriptomics, can provide critical insights into the compound's mechanism of action. nih.gov For example, a compound might alter the flux through a particular metabolic pathway or change the expression levels of genes involved in a specific signaling cascade. plos.org

Hypothetical Data Table for Biochemical Pathway Perturbation by this compound:

| Model Cell System | Biochemical Pathway | Key Metabolite/Gene Measured | Fold Change vs. Control |

| Human Cell Line X | Hypothetical Pathway 1 | Metabolite A | Data Not Available |

| Murine Cell Line Y | Hypothetical Pathway 2 | Gene B Expression | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Aurumpharma U46854 Analogues

Design and Synthesis of Structurally Modified AUrumpharma u46854 Analogues for SAR/SPR Derivations

The design and synthesis of this compound analogues are guided by established SAR principles for opioids, aiming to explore the chemical space around the parent molecule. The synthesis of U-47700 and its related compounds often follows methods outlined in patents by the Upjohn company. ojp.gov A key structural feature of U-47700 is the trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide scaffold.

Research into the SAR of U-47700 analogues has revealed several critical structural determinants for activity:

Stereochemistry: The stereochemistry of the 1,2-diaminocyclohexane ring is paramount for opioid activity. For the U-47700 series, only the trans stereoisomers exhibit significant opioid activity, with the (1R,2R) enantiomer demonstrating the highest affinity and selectivity for the µ-opioid receptor (MOR). ojp.govmdpi.com

N-Methyl Substituents: The N-methyl groups on both the benzamide nitrogen and the cyclohexylamine nitrogen play a significant role in receptor affinity. Sequential removal of these methyl groups, leading to N-desmethyl and N,N-didesmethyl metabolites, results in a substantial decrease in µ-opioid receptor affinity. nih.gov

Aromatic Ring Substitution: The 3,4-dichloro substitution on the phenyl ring is a key feature of U-47700. Modifications to this substitution pattern can significantly alter the compound's activity.

Methylene Spacer: A critical structural modification that differentiates the U-47700 series from the U-50488 series is the presence of a methylene spacer between the amide and the aromatic ring. The absence of this spacer in U-47700 allows the basic nitrogen and the aromatic ring to adopt a spatial orientation that confers selectivity for the µ-opioid receptor. Conversely, the inclusion of a methylene spacer, as seen in U-50488, induces a conformational change that favors selective interaction with the κ-opioid receptor (KOR). mdpi.com

The synthesis of these analogues allows for a systematic exploration of how these structural modifications influence receptor binding and functional activity, providing valuable data for SAR and SPR derivations. ojp.gov

Methodologies for the Systematic Evaluation of SAR and SPR for this compound Derivatives

A variety of in vitro and in vivo methodologies are employed to systematically evaluate the SAR and SPR of this compound derivatives. These techniques are essential for quantifying the biological activity of newly synthesized analogues and correlating it with their structural features.

In Vitro Assays:

Radioligand Binding Assays: This is a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. For U-47700 and its analogues, binding affinities at µ, δ, and κ opioid receptors are typically determined to assess both potency and selectivity. nih.gov For instance, studies have used [³H]naloxone or [³H]DAMGO to assess binding to the µ-opioid receptor in rat brain homogenates. mdpi.com

Functional Assays: These assays measure the functional consequence of a compound binding to its receptor, such as G-protein activation or β-arrestin recruitment. The [³⁵S]GTPγS binding assay is a common method to assess the ability of an agonist to activate G-protein-coupled receptors like the opioid receptors. uni-freiburg.de This assay provides information on the potency (EC₅₀) and efficacy of the compounds. Other functional assays may involve measuring the inhibition of forskolin-induced cyclic AMP (cAMP) levels in cells expressing the human µ-opioid receptor. ojp.gov

In Vivo Studies:

Analgesic Activity Models: Animal models of nociception, such as the mouse radiant tail-flick test, are used to evaluate the analgesic potency of U-47700 analogues. The dose required to produce a 50% effect (ED₅₀) is a key parameter determined in these studies. mdpi.com

The data generated from these methodologies are crucial for constructing comprehensive SAR and SPR profiles for the this compound series of compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of U-47700 and its Metabolites

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| U-47700 | 11.1 | 1220 | 287 |

| N-desmethyl-U-47700 | 206 | - | - |

| N,N-didesmethyl-U-47700 | 4080 | - | - |

| Morphine | 2.7 | - | - |

Data sourced from published radioligand binding assays. nih.gov

Computational Approaches to SAR/SPR Modeling and Predictive Analytics for this compound

Computational modeling has become an indispensable tool in modern drug discovery and is increasingly applied to the study of synthetic opioids like this compound. These in silico methods complement experimental approaches by providing insights into the molecular interactions governing ligand-receptor binding and by enabling the prediction of the biological activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For synthetic opioids, QSAR models can be developed to predict the µ-opioid receptor binding affinity of unclassified or novel analogues. nih.govkcl.ac.uk These models use molecular descriptors that quantify various physicochemical properties of the molecules to build a predictive model.

Molecular Docking and Dynamics Simulations: These structure-based methods are used to predict the binding mode and affinity of a ligand to its receptor. Molecular docking simulates the interaction of a small molecule with the binding site of a target protein, such as the µ-opioid receptor, to predict its preferred orientation and binding energy. nih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time and to understand the dynamic nature of their interactions.

Pharmacophore Modeling: This ligand-based approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a compound's biological activity. Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new molecules that are likely to be active.

These computational approaches, often used in combination, facilitate a more rational design of novel analogues and can help in prioritizing the synthesis of compounds with desired properties, thereby accelerating the process of SAR and SPR exploration. oncodesign-services.com

Advanced Analytical Methodologies for Research on Aurumpharma U46854

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Purity and Identity Confirmation

Chromatographic techniques are fundamental in separating AUrumpharma u46854 from complex mixtures and confirming its identity and purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely utilized for this purpose. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of this compound, particularly when coupled with mass spectrometry, as it mitigates the risk of thermal decomposition that can occur during GC analysis. nih.gov The separation of this compound is typically achieved on reverse-phase columns. For instance, the enantiomers of α-PVP have been successfully resolved using a vancomycin-based chiral stationary phase (Astec CHIROBIOTIC V2). sigmaaldrich.com

A common approach for the quantitative analysis of this compound in plasma involves a liquid-liquid extraction followed by LC-MS/MS analysis. nih.gov A YMC ODS-AQ column is often employed with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile. nih.gov This methodology allows for the effective separation of the parent compound from its metabolites, such as 2-oxo-PVP. nih.gov The retention time for α-PVP under specific gradient conditions has been reported to be approximately 6.4 minutes. nih.govnih.gov

Interactive Data Table: HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | YMC ODS-AQ (50 mm × 2 mm, 3 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Column Temperature | 25°C | nih.gov |

| Detector | UV, 251 nm | sigmaaldrich.com |

| Injection Volume | 5 µL | sigmaaldrich.com |

| Sample Concentration | 100 µg/mL in methanol (B129727) | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification of this compound. jst.go.jpswgdrug.org For the analysis of bulk powder samples, a solution of the compound in methanol can be directly injected into the GC-MS system. jst.go.jp A common setup includes a DB-5MS capillary column with helium as the carrier gas. jst.go.jp The temperature program typically involves an initial hold followed by a ramp to a final temperature to ensure the separation of this compound from any organic impurities. jst.go.jp The retention time for α-PVP has been reported to be around 10.208 minutes under specific GC conditions. swgdrug.org

Interactive Data Table: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | DB-1 MS (30m x 0.25mm x 0.25μm) | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | 100°C (1 min), then ramp to 300°C at 12°C/min, hold for 9 min | swgdrug.org |

| Injection Mode | Split (20:1) | swgdrug.org |

| Mass Scan Range | 30-550 amu | swgdrug.org |

Mass Spectrometry-Based Characterization and Absolute Quantification of this compound in Research Matrices

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for both the structural characterization and absolute quantification of this compound in biological and other research matrices. nih.gov

For characterization, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the elucidation of elemental compositions of the parent molecule and its fragments. researchgate.netresearchgate.net In positive ion electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]⁺ at an m/z of 232. nih.gov The fragmentation of this precursor ion is characteristic and used for identification. Common product ions observed in tandem mass spectrometry (MS/MS) experiments include fragments at m/z 126 and 91. nih.govoup.com The ion at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment for many pyrrolidinophenone cathinones. researchgate.netnih.gov

For absolute quantification, a stable isotope-labeled internal standard, such as alpha-PVP-d₈, is often used to ensure accuracy and precision. nih.gov A quantitative method for this compound in rat plasma has been developed and validated with a calibration range of 0.25 to 500 ng/mL. nih.govnih.gov The method demonstrated good intra- and inter-assay accuracy and precision. nih.gov Selected reaction monitoring (SRM) is employed, tracking specific precursor-to-product ion transitions to enhance selectivity and sensitivity. nih.gov

Interactive Data Table: Mass Spectrometry Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 232 | nih.gov |

| Product Ions (SRM) | m/z 91, m/z 126 | nih.govoup.com |

| Internal Standard | alpha-PVP-d₈ | nih.gov |

| Internal Standard Precursor Ion | m/z 240 | nih.gov |

| Internal Standard Product Ion | m/z 91 | nih.gov |

| Collision Gas | Argon | nih.gov |

| Calibration Range (Plasma) | 0.25 - 500 ng/mL | nih.gov |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods provide valuable information for the identification and quantification of this compound.

UV-Vis Spectroscopy is often used as a detection method in HPLC. sigmaaldrich.com this compound exhibits a maximum UV absorbance at approximately 253 nm. swgdrug.org While not as selective as mass spectrometry, UV-Vis detection can be a cost-effective tool for preliminary analysis and quantification in simpler matrices where interfering substances are minimal. The absorbance of this compound can be influenced by its chemical environment, and in the form of a nanocomposite, changes in the optical band gap have been observed. chalcogen.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for confirming its identity against a reference standard. dea.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For ¹H NMR analysis, samples are typically prepared in a deuterated solvent such as deuterium (B1214612) oxide (D₂O). swgdrug.org The chemical shifts in the ¹H NMR spectrum are influenced by the protonation state of the molecule; for example, the methine proton of the pentane (B18724) chain shifts significantly depending on whether the compound is in its HCl salt or free base form. dea.gov

Interactive Data Table: ¹H NMR Spectroscopy Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Spectrometer | 400 MHz NMR | swgdrug.org |

| Sample Preparation | ~10 mg/mL in D₂O with TSP reference | swgdrug.org |

| Pulse Angle | 90° | swgdrug.org |

| Delay Between Pulses | 45 seconds | swgdrug.org |

| Number of Scans | 8 | swgdrug.org |

Challenges and Future Perspectives in the Academic Research of Aurumpharma U46854

Current Limitations in Understanding AUrumpharma u46854's Full Molecular Profile

A comprehensive understanding of any novel compound's molecular profile is foundational to its development and application. For this compound, several limitations currently present challenges to achieving a complete characterization.

A primary hurdle lies in the elucidation of its complex three-dimensional structure and stereochemistry. While standard analytical techniques provide basic structural information, resolving the precise spatial arrangement of atoms in a novel and potentially complex molecule can be a significant undertaking. This is particularly true if the compound exhibits multiple chiral centers or complex conformational isomerism, which can be difficult to distinguish using routine spectroscopic methods.

Furthermore, a complete picture of its electronic properties, including orbital energies and charge distribution, remains to be fully mapped. These characteristics are critical in predicting the compound's reactivity and its potential interactions with biological macromolecules. The inherent limitations of in silico modeling, which often rely on approximations, necessitate empirical validation that can be both time-consuming and technically demanding.

Another area of limited understanding is the compound's comprehensive physicochemical properties. While preliminary data may be available, a full profile encompassing solubility across a range of physiological pH, lipophilicity, and membrane permeability is often incomplete in the early stages of research. These parameters are crucial for understanding the compound's behavior in biological systems.

| Parameter | Current Understanding | Limitation |

| 3D Structure | Basic connectivity established | Precise stereochemistry and conformational dynamics are yet to be fully resolved. |

| Electronic Properties | Preliminary computational models exist | Lack of extensive experimental data to validate and refine theoretical predictions. |

| Physicochemical Profile | Initial solubility and logP estimates | A comprehensive profile across various physiological conditions is not yet available. |

Emerging Methodologies for Deeper In Vitro Investigation of this compound

Overcoming the current limitations in understanding this compound necessitates the adoption of cutting-edge in vitro methodologies. These emerging techniques offer the promise of a more profound and nuanced investigation of the compound's biological activity.

High-throughput screening (HTS) represents a powerful tool for rapidly assessing the interaction of this compound with a vast array of biological targets. frontiersin.org This can help to identify potential mechanisms of action and off-target effects with greater efficiency than traditional methods. frontiersin.org The integration of automated systems allows for the screening of thousands of compounds against various assays, providing a broad overview of their biological activity. frontiersin.org

Fragment-based approaches can be particularly useful for characterizing the binding interactions of this compound with its targets. frontiersin.org By identifying key binding sites, or "hotspots," this method can guide the rational design of more potent and selective derivatives. frontiersin.org Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic data on these interactions. frontiersin.org

Advanced spectroscopic and crystallographic techniques are also being leveraged to gain a deeper understanding of complex compounds. researchcitations.com Computational methods, in conjunction with empirical data from spectroscopy and crystallography, can provide a more complete picture of a compound's structure and properties. researchcitations.com

Furthermore, the application of artificial intelligence (AI) and machine learning in drug discovery is rapidly expanding. acs.org These technologies can be used for target prediction, virtual screening, and the analysis of complex datasets, potentially accelerating the research and development process for novel compounds like this compound. acs.org Network-based approaches, which integrate multi-source data, can help to elucidate the potential mechanisms of action and identify new therapeutic targets. acs.org

| Methodology | Application for this compound | Potential Insights |

| High-Throughput Screening (HTS) | Rapidly screen against a large library of biological targets. | Identification of primary targets and potential off-target effects. |

| Fragment-Based Screening | Identify key binding interactions with target molecules. | Guide lead optimization and the design of more potent analogs. |

| Advanced Spectroscopy (e.g., NMR) | Elucidate complex structural features and dynamics. | Detailed understanding of the compound's three-dimensional structure and behavior in solution. |

| AI and Machine Learning | Predict potential biological targets and analyze complex datasets. | Accelerated discovery of mechanisms of action and potential therapeutic applications. |

Potential Contributions of this compound to Fundamental Chemical Biology and Medicinal Chemistry Research

The investigation of novel chemical entities like this compound has the potential to make significant contributions to the broader fields of chemical biology and medicinal chemistry.

As a unique chemical scaffold, this compound could serve as a valuable tool for probing biological pathways. By identifying its molecular targets and elucidating its mechanism of action, researchers can gain new insights into fundamental biological processes. This can lead to the validation of new drug targets and the development of novel therapeutic strategies.

In the realm of medicinal chemistry, the synthesis and study of this compound and its analogs can contribute to the development of new synthetic methodologies. The challenges associated with its synthesis may spur innovation in organic chemistry, leading to the discovery of new reactions and strategies that can be applied to the synthesis of other complex molecules.

Furthermore, the structure-activity relationship (SAR) studies of this compound will contribute to the collective knowledge base of medicinal chemistry. Understanding how modifications to its structure affect its biological activity can provide valuable information for the design of future therapeutic agents. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

The exploration of this compound also underscores the importance of interdisciplinary research, integrating computational biology, cheminformatics, and systems biology. frontiersin.org This integrated approach can lead to a more holistic understanding of a compound's effects and its potential for therapeutic intervention. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.